4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
Description
4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of bromophenyl, sulfonyl, propylthio, and tolyl groups attached to an oxazole ring
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPULGAALLLJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a brominated aromatic compound.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.
Thioether Formation: The propylthio group can be introduced through a nucleophilic substitution reaction using a propylthiol reagent.
Tolyl Group Addition: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl)(p-tolyl)methanone
- (4-bromophenyl)-di-p-tolylamine
Uniqueness
4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Biological Activity
4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An oxazole ring , which is a five-membered heterocyclic compound containing nitrogen and oxygen.
- A sulfonyl group , enhancing its chemical reactivity and potential biological interactions.
- Various aromatic substituents that may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the bromophenyl and propylthio groups via substitution reactions.
Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic effects. Molecular docking studies suggest potential inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition of COX-2 can lead to reduced pain and inflammation, making it a candidate for pain management therapies .
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Sulfonyl group, oxazole ring | Potential COX-2 inhibitor |
| 4-(4-Bromophenyl)-2-(trifluoromethyl)oxazole | Trifluoromethyl instead of propylthio | Analgesic properties |
| 5-(propylthio)-1,3-oxazole | Lacks bromine and fluorine substituents | Limited activity |
| 2-(p-tolyl)-5-(propylthio)oxazole | Similar thio-substituent | Moderate analgesic effects |
Case Studies
A study conducted on derivatives of oxazol-5(4H)-ones, which include the sulfonamide moiety, demonstrated significant analgesic activity through pharmacological tests such as the writhing test and hot plate test. The findings indicated that specific structural modifications could enhance analgesic efficacy while maintaining low toxicity profiles .
In another study, molecular docking simulations were performed to assess binding affinities against COX-2 and other pain-related targets. Results showed that certain derivatives exhibited IC50 values lower than celecoxib, a standard anti-inflammatory drug, indicating superior potential in managing inflammatory pain .
The mechanism of action for this compound likely involves:
- Interaction with COX enzymes , inhibiting their activity and reducing prostaglandin synthesis.
- The oxazole ring may facilitate hydrogen bonding and π-π interactions with biological targets, enhancing binding affinity.
Toxicity Assessment
Acute toxicity studies conducted on similar compounds revealed no lethal effects at tested doses, suggesting a favorable safety profile for further development. Histopathological assessments indicated no significant adverse effects on organ systems in animal models .
Q & A
Q. What are the standard synthetic routes for 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxazole core via cyclization of precursors like 2-furaldehyde derivatives under acidic or basic conditions.
- Step 2 : Introduction of the sulfonyl group using 4-bromophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Thioether formation via nucleophilic substitution using propylthiol under inert conditions (e.g., nitrogen atmosphere) . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., reflux at 80–120°C), and stoichiometric ratios of reagents to minimize side products .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing sulfonyl vs. thioether protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass (e.g., calculated vs. observed m/z for C₂₀H₁₉BrNO₃S₂) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., sulfonyl group geometry) and solid-state packing .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?
The sulfonyl and thioether groups enable dual interactions with enzyme active sites:
- Sulfonyl Group : Acts as a hydrogen bond acceptor with catalytic residues (e.g., COX-2 inhibition via Tyr-385 interaction) .
- Thioether Moiety : Participates in hydrophobic interactions with nonpolar enzyme pockets (e.g., EGFR kinase) . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities (ΔG values) and validate experimental IC₅₀ data .
Q. How do structural modifications (e.g., halogen substitution) affect its physicochemical and biological properties?
A comparative SAR study reveals:
- Bromine at 4-position : Enhances lipophilicity (logP increases by ~0.5 units) and stabilizes π-π stacking with aromatic enzyme residues .
- Fluorine substitution : Reduces metabolic degradation (e.g., CYP3A4 resistance) but may lower solubility .
- Propylthio vs. Pentylthio chains : Longer alkyl chains improve membrane permeability but reduce target specificity . Experimental validation includes LogP measurements (shake-flask method) and cytotoxicity assays (MTT protocol) .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., sulfonyl oxygen) .
- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, BBB penetration, and toxicity risks .
Data Contradiction and Experimental Design
Q. How can conflicting solubility data across studies be resolved?
Discrepancies arise from:
- Solvent Polarity : DMSO enhances solubility (≥10 mg/mL) vs. aqueous buffers (<0.1 mg/mL) .
- Temperature Effects : Solubility in ethanol increases from 2.3 mg/mL (25°C) to 5.1 mg/mL (60°C) . Standardization using USP guidelines (equilibrium solubility method) and controlled temperature/pH conditions is recommended .
Q. What are the limitations of current biological activity assays, and how can they be mitigated?
- False Positives in Antimicrobial Assays : Residual DMSO (>1% v/v) may inhibit bacterial growth. Use solvent controls and LC-MS to confirm compound integrity .
- Oxidative Degradation : Thioether groups degrade under prolonged light exposure. Store samples in amber vials at -20°C .
- In-Vitro/In-Vivo Discrepancies : Poor pharmacokinetic profiles (e.g., rapid hepatic clearance) may mask efficacy. Use microsomal stability assays (e.g., rat liver microsomes) to prioritize derivatives .
Methodological Tables
Q. Table 1: Comparative Synthetic Yields Under Different Conditions
| Step | Reagent Ratio | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1:1.2 (precursor:POCl₃) | POCl₃ | 110 | 68 | |
| 2 | 1:1.5 (oxazole:sulfonyl chloride) | DCM | 25 | 82 | |
| 3 | 1:2 (sulfonamide:propylthiol) | DMF | 60 | 75 |
Q. Table 2: Spectroscopic Data for Structural Validation
| Technique | Key Peaks/Data | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.82 (d, J=8.4 Hz, 2H, Ar-Br) | 4-Bromophenyl protons | |
| IR | 1345 cm⁻¹ (S=O asym stretch) | Sulfonyl group | |
| HRMS | [M+H]⁺ calc. 482.02; obs. 482.03 | Molecular formula confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
